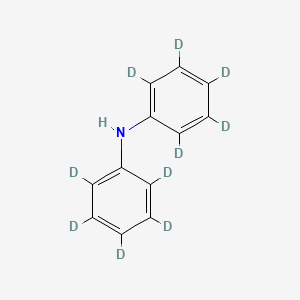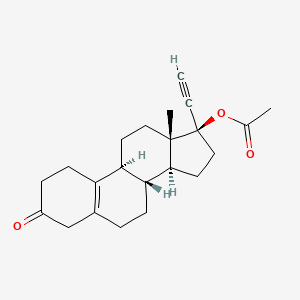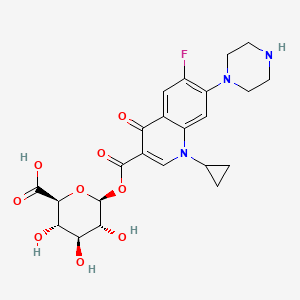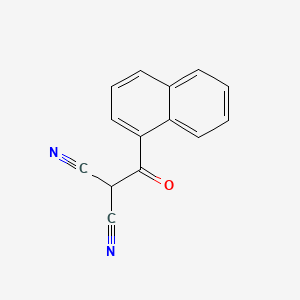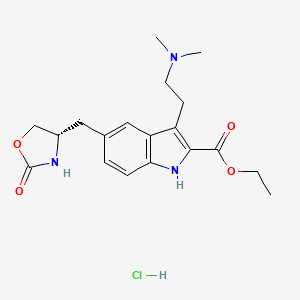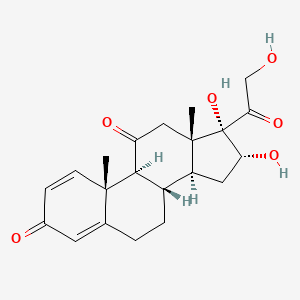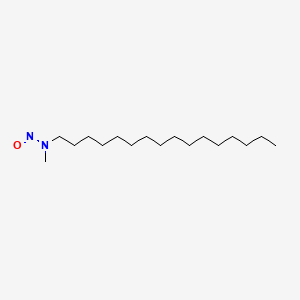
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a chemical compound with the molecular formula C14H11F3N2O2 and a molecular weight of 296.24 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an isonicotinic acid structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethylbenzylamine and isonicotinic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile.
Catalysts and Reagents: Tetrabutylammonium fluoride is used as a catalyst to facilitate the reaction.
Purification: The product is purified through extraction with diethyl ether and subsequent distillation under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the isonicotinic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine and isonicotinic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:
作用機序
The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylamine moiety can interact with various enzymes and receptors, modulating their activity. The isonicotinic acid structure is known to inhibit the formation of certain bacterial cell walls, making it a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid: Similar in structure but lacks the benzylamine moiety.
2-Amino-3-(trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group but differs in the position and presence of the amino group.
3,5-Bis(trifluoromethyl)benzoic Acid: Features two trifluoromethyl groups but lacks the isonicotinic acid structure.
Uniqueness
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to the combination of its trifluoromethyl group, benzylamine moiety, and isonicotinic acid structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
特性
CAS番号 |
1522626-06-7 |
|---|---|
分子式 |
C14H11F3N2O2 |
分子量 |
296.249 |
IUPAC名 |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChIキー |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


